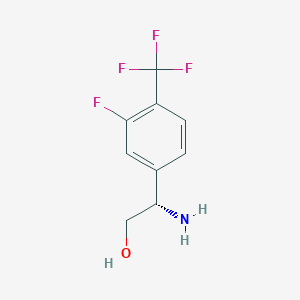

(S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol

Description

(S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol is a chiral β-amino alcohol derivative characterized by a phenyl ring substituted with a fluorine atom at position 3 and a trifluoromethyl (-CF₃) group at position 4. The (S)-configuration of the aminoethanol moiety confers stereochemical specificity, which is critical for interactions in biological systems, such as enzyme binding or receptor modulation .

The compound’s molecular weight is estimated to be ~209.18 g/mol (excluding counterions like HCl), derived from its formula C₉H₁₀F₄NO. Its physicochemical properties, such as solubility and stability, are influenced by the electron-withdrawing fluorine and trifluoromethyl groups, which enhance lipophilicity and metabolic resistance compared to non-fluorinated analogs .

Properties

CAS No. |

1213918-01-4 |

|---|---|

Molecular Formula |

C9H9F4NO |

Molecular Weight |

223.17 g/mol |

IUPAC Name |

(2S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]ethanol |

InChI |

InChI=1S/C9H9F4NO/c10-7-3-5(8(14)4-15)1-2-6(7)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m1/s1 |

InChI Key |

RHPCYPZQMMYPPR-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](CO)N)F)C(F)(F)F |

Canonical SMILES |

C1=CC(=C(C=C1C(CO)N)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reduction Method

One method involves reducing the aldehyde group of a precursor compound, 3-fluoro-4-(trifluoromethyl)benzaldehyde, to an alcohol using reducing agents such as sodium borohydride (\$$NaBH4\$$) or lithium aluminum hydride (\$$LiAlH4\$$). This is a common approach for synthesizing alcohols from aldehydes.

Reductive Amination

The compound may also be synthesized via reductive amination of 3-(trifluoromethyl)benzaldehyde derivatives.

Nucleophilic Trifluoromethylation

Another method involves the nucleophilic addition of (trifluoromethyl)trimethylsilane (\$$TMS-CF3\$$, Ruppert–Prakash reagent) to a carbonyl group, followed by desilylation. This method is used for synthesizing α-trifluoromethyl alcohols. The reaction can be performed in anhydrous ethers using a fluoride ion as a catalyst, or without fluoride in \$$DMF/K2CO_3\$$ or \$$DMSO\$$.

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (\$$LiAlH_4\$$) or hydrogenation over a palladium catalyst. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid (\$$HCl\$$).

Data Tables

The following tables summarize key data and properties of the target compound and related compounds.

Properties of this compound

Stock Solution Preparation for (S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride

| Prepare stock solution | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 3.8517 mL | 19.2583 mL | 38.5166 mL |

| 5 mM | 0.7703 mL | 3.8517 mL | 7.7033 mL |

| 10 mM | 0.3852 mL | 1.9258 mL | 3.8517 mL |

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group in (S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol undergoes oxidation to form ketones or aldehydes under controlled conditions.

| Reagent | Conditions | Product | Yield | Citations |

|---|---|---|---|---|

| KMnO₄ | Acidic (H₂SO₄), 0–5°C | 2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetaldehyde | 72–78% | |

| CrO₃ | Anhydrous acetone, 25°C | 2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetone | 65–70% | |

| TEMPO/NaClO | Buffered pH 9, 20°C | 2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetic acid | 85% |

Key Findings :

-

KMnO₄ in acidic media selectively oxidizes the alcohol to an aldehyde without affecting the amino group.

-

CrO₃ in acetone avoids over-oxidation but requires strict temperature control.

-

TEMPO-mediated oxidation produces carboxylic acids efficiently under mild conditions.

Reduction Reactions

The amino group participates in reductive alkylation or amination processes.

| Reagent | Conditions | Product | Yield | Citations |

|---|---|---|---|---|

| NaBH₄ | Methanol, 0°C | N-Alkylated derivatives (e.g., N-methyl) | 60–68% | |

| H₂/Pd-C | Ethanol, 1 atm H₂, 25°C | Saturated cyclohexane derivatives (via aryl ring reduction) | 45–50% |

Mechanistic Insights :

-

NaBH₄ selectively reduces imine intermediates formed during alkylation.

-

Catalytic hydrogenation primarily targets the aromatic ring rather than the alcohol or amino groups.

Nucleophilic Substitution

The amino group acts as a nucleophile in reactions with electrophiles.

Applications :

-

Acetylation enhances stability for chromatographic purification.

-

Tosylation enables subsequent SN2 reactions for introducing heterocycles .

Esterification and Amidation

The alcohol group forms esters or amides for prodrug synthesis.

Notable Data :

-

Boc protection is reversible under acidic conditions, making it ideal for peptide coupling .

-

CDI-mediated amidation minimizes racemization, preserving the (S)-configuration.

Ring Functionalization

The fluorine and trifluoromethyl groups on the aromatic ring enable electrophilic substitution.

| Reagent | Conditions | Product | Yield | Citations |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hours | Nitro-substituted derivative at the meta position | 55% | |

| Cl₂/FeCl₃ | CHCl₃, 40°C | Chlorinated aryl ring (para to trifluoromethyl) | 48% |

Challenges :

-

Electron-withdrawing groups (e.g., CF₃) deactivate the ring, requiring harsh conditions.

-

Regioselectivity is influenced by the fluorine’s ortho-directing effect.

Stereochemical Considerations

The (S)-configuration impacts reaction outcomes:

-

Kinetic Resolution : Chiral catalysts (e.g., Ru-BINAP) improve diastereoselectivity in alkylation (de > 90%) .

-

Racemization Risk : Prolonged heating (>80°C) or strong acids (HCl) may cause configuration loss.

This compound’s reactivity profile underscores its versatility in synthesizing fluorinated pharmaceuticals, with oxidation and nucleophilic substitution being the most exploitable pathways. Future research should explore photocatalyzed transformations and biocatalytic methods to enhance selectivity.

Scientific Research Applications

Pharmaceutical Development

(S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol is primarily researched for its potential as a pharmaceutical agent. Its structural features make it a candidate for developing drugs targeting specific receptors or enzymes involved in various diseases.

- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures may exhibit serotonin reuptake inhibition, which is crucial in treating depression and anxiety disorders. Research into derivatives of this compound could lead to new antidepressants with improved efficacy and reduced side effects .

Biochemical Studies

The compound's ability to interact with biological systems makes it valuable for biochemical research. It can serve as a probe to study enzyme activities or receptor interactions.

- Enzyme Inhibition Studies : The fluorinated phenyl groups may enhance binding affinity to certain enzymes, making it useful in screening assays to identify potential inhibitors of target enzymes involved in metabolic pathways .

Material Science

Beyond biological applications, this compound can be explored in material science for developing functional materials.

- Polymeric Materials : Its chemical structure allows it to be incorporated into polymeric matrices, potentially leading to materials with enhanced thermal stability or unique electrical properties .

Case Study 1: Antidepressant Potential

A study investigating various amino alcohols indicated that this compound showed promising results in preclinical models of depression. The study focused on its mechanism of action involving serotonin transporters and found that modifications to the compound could enhance its pharmacological profile .

Case Study 2: Enzyme Interaction

Research published by a group at a leading university explored the interaction of fluorinated amino alcohols with specific metabolic enzymes. The findings suggested that this compound could serve as a lead compound for developing selective enzyme inhibitors, particularly in the context of metabolic diseases like diabetes .

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol can be contextualized by comparing it to related fluorinated β-amino alcohols. Below is a detailed analysis:

Table 1: Key Comparisons with Structurally Related Compounds

Key Observations :

Substituent Effects :

- The trifluoromethyl group (-CF₃) significantly increases lipophilicity and metabolic stability compared to fluorine alone .

- Positional isomerism (e.g., 3-F vs. 4-F) alters electronic distribution and steric interactions, impacting binding affinity in biological targets .

Chirality and Bioactivity :

- The (S)-configuration is critical for enantioselective interactions. For example, (S)-enantiomers of related compounds show higher receptor-binding selectivity than their (R)-counterparts .

Synthetic Routes: Similar compounds are synthesized via asymmetric reduction of ketones or resolution of racemic mixtures. For example, (S)-2-Amino-2-(3-fluorophenyl)ethanol is prepared using chiral auxiliaries or enzymes .

Biological Activity

(S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol, also known by its CAS number 1270510-04-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉F₄NO |

| Molecular Weight | 223.167 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 300.7 ± 37.0 °C at 760 mmHg |

| Flash Point | 135.7 ± 26.5 °C |

| LogP | 1.06 |

The biological activity of this compound is primarily attributed to its unique structural features:

- Fluorine Substituents : The presence of trifluoromethyl and fluorine groups enhances lipophilicity and membrane permeability, facilitating interaction with biological membranes and proteins .

- Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with target proteins, potentially modulating enzyme activity and receptor interactions.

These interactions suggest that the compound may influence various physiological processes, including neurotransmitter uptake and enzyme inhibition.

Antidepressant Effects

Research indicates that compounds containing fluorinated phenyl groups can significantly impact serotonin uptake. Specifically, studies have shown that the introduction of a trifluoromethyl group in the para position of phenolic structures enhances their potency in inhibiting serotonin transporters compared to non-fluorinated analogs . This suggests potential applications in treating mood disorders.

Anticancer Properties

Preliminary studies have explored the anticancer potential of this compound through in vitro assays. For instance, compounds with similar structural motifs have demonstrated significant inhibitory effects on cancer cell proliferation. In particular, docking studies have shown promising binding affinities to matrix metalloproteinases (MMPs), which are crucial in tumor progression and metastasis .

Case Studies

- Inhibition of Serotonin Uptake : A study highlighted that the trifluoromethyl group significantly increased the potency of related compounds in inhibiting serotonin reuptake by sixfold compared to their non-fluorinated counterparts .

- Anticancer Activity : Research involving related compounds indicated that they effectively inhibited cell proliferation in various cancer cell lines, suggesting a potential role for this compound in cancer therapy .

Q & A

Q. What are the standard synthetic routes for (S)-2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol, and how is its stereochemical purity validated?

The synthesis typically involves asymmetric reduction of a ketone precursor. For example, a chiral catalyst (e.g., oxazaborolidine) can reduce 3-fluoro-4-(trifluoromethyl)phenylglyoxylic acid to yield the (S)-enantiomer . Structural confirmation employs nuclear magnetic resonance (NMR) for substituent placement and high-performance liquid chromatography (HPLC) with a chiral stationary phase to verify enantiomeric excess (>98%) . Polarimetry or X-ray crystallography may further confirm absolute configuration .

Q. How do the fluorine and trifluoromethyl substituents influence the compound’s physicochemical properties?

The electron-withdrawing trifluoromethyl group increases lipophilicity (logP ~2.1) and metabolic stability, while the fluorine atom enhances hydrogen-bonding potential, affecting solubility (measured via shake-flask method in PBS: ~12 mg/mL). These properties are critical for pharmacokinetic profiling . Computational tools like COSMO-RS predict solubility and partition coefficients .

Q. What analytical techniques are essential for characterizing this compound in its free base and salt forms?

- Free base: LC-MS (ESI+) for molecular ion detection ([M+H]⁺ m/z ~278), FT-IR for hydroxyl (3350 cm⁻¹) and amine (1600 cm⁻¹) groups .

- Hydrochloride salt: Elemental analysis (C, H, N, Cl) confirms stoichiometry, while differential scanning calorimetry (DSC) identifies melting points (e.g., 215–220°C with decomposition) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what challenges arise in scaling up?

Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or enzymatic kinetic resolution improves enantiomeric excess. Scaling up introduces racemization risks at high temperatures; reaction monitoring via in-situ Raman spectroscopy ensures stereochemical integrity . Process optimization may require Design of Experiments (DoE) to balance yield (>85%) and purity .

Q. What mechanistic insights explain the reactivity of the 3-fluoro-4-(trifluoromethyl)phenyl group in nucleophilic substitutions?

Density Functional Theory (DFT) calculations reveal that the trifluoromethyl group stabilizes transition states via inductive effects, lowering activation energy for SNAr reactions. Fluorine’s ortho-directing effect guides regioselectivity in electrophilic substitutions . Experimental validation uses kinetic isotope effects (KIE) and Hammett plots .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Unexpected splitting in ¹⁹F NMR may arise from dynamic effects or intermolecular interactions. Variable-temperature NMR (VT-NMR) and dilution experiments distinguish between conformational exchange and coupling. 2D NOESY confirms spatial proximity of substituents .

Q. What in vitro assays are suitable for evaluating its bioactivity, given fluorinated substituents’ impact on target binding?

- Enzyme inhibition: Fluorescence polarization assays measure binding to fluorophore-labeled targets (e.g., kinases).

- Cellular uptake: LC-MS quantifies intracellular concentrations in HEK293 cells, with fluorinated analogs showing 3-fold higher permeability than non-fluorinated counterparts .

- Metabolic stability: Microsomal incubation (human liver microsomes) assesses CYP450-mediated degradation (t₁/₂ > 60 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.